2-(3,5-Dichlorophenyl)malonic acid
Overview
Description
2-(3,5-Dichlorophenyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a malonic acid core substituted with a 3,5-dichlorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that malonic acid derivatives have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
2-(3,5-Dichlorophenyl)malonic acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent Dicloromezotiaz is known to provide a useful control tool for lepidopteran pests, indicating an underexploited mode of action among these pests .
Biochemical Pathways
For instance, malonic acid is an intermediate in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway . In this pathway, oxaloacetate is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .
Pharmacokinetics
The compound’s solubility in acetone, dichloromethane, and methanol may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of dicloromezotiaz, it contributes to the efficacy of this commercial pest control agent .
Action Environment
The compound’s stability in different solvents may suggest that its action and efficacy could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)malonic acid typically involves the reaction of malonic acid with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malonic acid anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)malonic acid can undergo various chemical reactions, including:
Decarboxylation: When heated, it can lose a carbon dioxide molecule to form a substituted phenylacetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Decarboxylation: Typically requires heating, often in the presence of a catalyst.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: Usually carried out in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or using acid catalysts.
Major Products Formed
Decarboxylation: Produces 3,5-dichlorophenylacetic acid.
Substitution Reactions: Yields various substituted malonic acid derivatives depending on the nucleophile used.
Condensation Reactions: Forms amides or esters of this compound.
Scientific Research Applications
2-(3,5-Dichlorophenyl)malonic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potentially useful in the development of new drugs due to its ability to form various bioactive compounds.
Materials Science: Can be used in the preparation of polymers and other advanced materials.
Agriculture: May serve as a precursor for agrochemicals, including herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
2-Methylmalonic Acid: Similar structure but with a methyl group instead of a 3,5-dichlorophenyl group.
2-Ethylmalonic Acid: Features an ethyl group in place of the 3,5-dichlorophenyl group.
2-Phenylmalonic Acid: Contains a phenyl group instead of the 3,5-dichlorophenyl group.
Uniqueness
2-(3,5-Dichlorophenyl)malonic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and scientific research.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNQGHZDKPTGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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